ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate
Description
Ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate is a pyrazole-based compound featuring a trifluoromethyl (-CF₃) group, a cyano (-CN) substituent, and a sulfanyl (thioether) linkage. These functional groups confer distinct electronic and steric properties, making it a candidate for pharmacological applications, particularly in analgesic and anti-inflammatory drug development . The ester moiety (ethyl acetate) enhances solubility and bioavailability, while the pyrazole core is known for its role in modulating biological activity .
Properties
IUPAC Name |
ethyl 2-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2S/c1-3-18-7(17)5-19-9-6(4-14)8(10(11,12)13)15-16(9)2/h3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSASJFFTBYBWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=NN1C)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate is a synthetic compound notable for its complex molecular structure, which includes a pyrazole ring with trifluoromethyl and cyano substituents. This compound has garnered interest in various fields, particularly in agrochemicals and pharmaceuticals, due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound involves several organic reactions. Common methods include:
- Refluxing of starting materials in the presence of a base.
- Nucleophilic substitution reactions involving thiols and alkyl halides.
- Cyclization processes to form the pyrazole ring.
These methods yield varying efficiencies based on conditions and reagents used.
Antimicrobial Properties
Research indicates that compounds containing pyrazole rings often exhibit significant antimicrobial activities. This compound has shown potential in inhibiting the growth of various bacteria and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Potent antifungal activity |
Insecticidal Activity
In agricultural applications, the compound has been evaluated for its insecticidal properties. Preliminary studies suggest that it may effectively control pests such as:
- Oriental Armyworm (Mythimna separata) : Exhibited a lethality rate of up to 60% at concentrations around 200 mg/L.
- Diamondback Moth (Plutella xylostella) : Achieved a total kill rate of 100% under similar conditions.
These results indicate that the compound could serve as a viable alternative to traditional insecticides, potentially reducing environmental impact.
The biological activity of this compound is hypothesized to involve:
- Inhibition of key enzymes in microbial metabolism.
- Disruption of cell membrane integrity , leading to cell death.
- Interaction with specific receptors or pathways in target organisms, enhancing its efficacy against pathogens.
Case Studies
Several studies have investigated the efficacy and safety profile of this compound:
- Antimicrobial Study : A study published in MDPI demonstrated that derivatives with similar structures exhibited improved potency against resistant strains of bacteria compared to non-fluorinated analogs, suggesting that the trifluoromethyl group enhances biological interactions .
- Agricultural Application : Field trials conducted on crops showed that formulations containing this compound resulted in significant reductions in pest populations without adversely affecting beneficial insects .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate has been studied for its potential therapeutic effects, particularly in the following areas:
Antimicrobial Activity
Research indicates that compounds with pyrazole and cyano groups often exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including resistant strains like MRSA.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Potential
The compound's structure suggests it may have anticancer effects, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Studies have demonstrated cytotoxicity against several cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired molecular structure. The optimization of these synthetic routes is crucial for enhancing yield and purity.
Case Study on Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound exhibited significant activity, with MIC values lower than those of traditional antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Case Study on Cytotoxic Effects
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a remarkable reduction in cell viability at concentrations above 10 µM, suggesting its potential role in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Sulfanyl Moieties
Compound A : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
- Molecular Formula : C₂₅H₂₆F₃N₅O₃S
- Molecular Weight : 548.2 g/mol
- Key Features : Incorporates a thiazole ring, piperazine linker, and urea group. The trifluoromethyl group is on the phenyl ring, unlike the pyrazole core in the target compound.
Compound B : Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate (28)
- Molecular Formula : C₁₃H₁₄F₂N₂O₃
- Molecular Weight : 271.1 g/mol
- Key Features: Cyclopropane-fused pyrazole with a difluoromethyl group. Lacks the sulfanyl and cyano substituents present in the target compound.
- Activity : Focused on anti-inflammatory applications, but potency is lower due to reduced electron-withdrawing effects compared to -CF₃ and -CN groups .
Compound C : [5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate
- Molecular Formula : C₂₁H₂₁N₂O₃S
- Molecular Weight : 381.5 g/mol
- Key Features : Methoxyacetate ester and p-tolylsulfanyl group. The absence of -CF₃ and -CN groups reduces its metabolic stability compared to the target compound .
Compound D : Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate
Pharmacological Activity Comparison
Analgesic Activity
- Target Compound: Pyrazole derivatives with electron-withdrawing groups (-CF₃, -CN) show enhanced analgesic activity. For example, benzoylamino-substituted analogues (e.g., 4c in ) exhibit potency comparable to pentazocine, a reference opioid .
- Compound D : Lacks critical substituents for analgesic efficacy, emphasizing the role of -CN and sulfanyl groups in pain modulation .
Anti-inflammatory Activity
Structural-Activity Relationship (SAR) Insights
Preparation Methods
Pyrazole Core Formation via [3+2] Cycloaddition
The pyrazole ring system is commonly constructed through cyclocondensation reactions. A notable method involves the silver-catalyzed cycloaddition of 1,1-dicyanoalkenes with trifluorodiazoethane (N~2~CHCF~3~) under inert conditions. For ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate, the reaction proceeds as follows:
Reagents :
- 1,1-Dicyanoalkene (1.0 equiv)
- N~2~CHCF~3~ (5.0 equiv in THF)
- Silver chloride (AgCl, 0.05 equiv)
- Tetramethylethylenediamine (TMEDA, 0.6 equiv)
Procedure :
This method yields the 4-cyano-3-trifluoromethylpyrazole core with regioselectivity >90%, though the methyl group at N1 requires subsequent alkylation.
Post-Modification for N-Methylation
Following cyclocondensation, N-methylation is achieved using methyl iodide (CH~3~I) in dimethylformamide (DMF) with potassium carbonate (K~2~CO~3~) as a base. Reaction at 60°C for 6 hours affords 1-methyl-3-trifluoromethyl-4-cyanopyrazole in 78–85% yield.
Nucleophilic Substitution of Halogenated Pyrazole Intermediates
Synthesis of 5-Chloropyrazole Precursors
Halogenated intermediates enable thiol group introduction. 5-Chloro-1-methyl-3-trifluoromethyl-4-cyanopyrazole is synthesized via chlorination of the parent pyrazole using phosphorus oxychloride (POCl~3~) at reflux.
Thiolation with Sodium Hydrosulfide (NaSH)
The chloride substituent at position 5 is displaced by treatment with NaSH in ethanol/water (3:1) at 80°C for 8 hours, yielding the pyrazole-5-thiol intermediate.
Thioether Formation with Ethyl Bromoacetate
The thiol intermediate reacts with ethyl bromoacetate in tetrahydrofuran (THF) using triethylamine (Et~3~N) as a base:
$$
\text{5-SH-Pyrazole} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{Et}3\text{N, THF}} \text{Ethyl 2-[(Pyrazolyl)Sulfanyl]Acetate}
$$
Reaction at 25°C for 4 hours achieves 70–75% yield after column chromatography.
Metal-Mediated Coupling Reactions
Palladium-Catalyzed C–S Bond Formation
Cross-coupling between 5-bromo-pyrazole derivatives and ethyl mercaptoacetate employs Pd(PPh~3~)~4~ as a catalyst:
$$
\text{5-Br-Pyrazole} + \text{HSCH}2\text{COOEt} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}_3} \text{Target Compound}
$$
Optimized conditions (toluene, 110°C, 24 hours) provide 65% yield but require rigorous exclusion of oxygen.
Direct Thioesterification of Pyrazole Thiols
Mitsunobu Reaction for Esterification
The Mitsunobu reaction couples pyrazole-5-thiol with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh~3~):
$$
\text{5-SH-Pyrazole} + \text{HOCH}2\text{COOEt} \xrightarrow{\text{DEAD, PPh}3} \text{Ethyl 2-[(Pyrazolyl)Sulfanyl]Acetate}
$$
Yields reach 82% in dichloromethane at 0°C to 25°C over 12 hours.
Comparative Analysis of Synthetic Routes
Reaction Optimization and Mechanistic Insights
Solvent Effects on Thioetherification
Polar aprotic solvents (DMF, DMSO) accelerate thiol alkylation but promote side reactions. THF balances reactivity and selectivity, achieving optimal conversion.
Role of Silver in Cycloaddition
AgCl coordinates with TMEDA to stabilize the trifluorodiazoethylide intermediate, enhancing regioselectivity. Deuterium-labeling studies confirm a stepwise mechanism over concerted pathways.
Applications of Synthetic Methodologies
The nucleophilic substitution route (Section 2) is favored industrially due to scalability and cost-effectiveness. The Mitsunobu method (Section 4.1) suits small-scale synthesis of high-purity material for pharmaceutical applications.
Q & A
Basic: What are the optimal synthetic routes for ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between a pyrazole-thiol intermediate and ethyl chloroacetate. For analogous compounds, reactions are conducted under mild conditions (ambient temperature, 12–24 hours) using polar aprotic solvents like DMF or THF with potassium carbonate as a base . Yield optimization focuses on:
- Molar Ratios : A 2:1 excess of ethyl chloroacetate to pyrazole-thiol minimizes side reactions.
- Workup : Sequential washing with water and brine, followed by drying over MgSO₄ and vacuum distillation, improves purity .
- Side Reactions : Competing alkylation at other nucleophilic sites (e.g., pyrazole nitrogen) can be mitigated by steric hindrance from the trifluoromethyl group .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments. The trifluoromethyl group (δ ~120 ppm in ¹³C NMR) and cyano group (δ ~110–115 ppm) are diagnostic. ¹H NMR resolves methyl (δ ~1.3 ppm, triplet for ethyl ester) and pyrazole proton splitting .
- Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and detects fragmentation patterns, such as loss of the ethyl ester group (-88 Da) .
- FT-IR : Strong absorptions at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups .
Advanced: How can X-ray crystallography be applied to determine the molecular conformation and intermolecular interactions of this compound?
Methodological Answer:
- Crystallization : Slow evaporation from ethyl acetate/hexane mixtures yields single crystals. The trifluoromethyl group enhances crystallinity due to hydrophobic packing .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. SHELXT (via the SHELX suite) solves initial phases, and SHELXL refines the structure .
- Intermolecular Interactions : Graph-set analysis (e.g., Etter’s rules) identifies hydrogen bonds (e.g., C–H···O/N) and π-stacking between pyrazole and aromatic systems .
Advanced: What strategies are employed to resolve contradictions in NMR and mass spectrometry data for such pyrazole derivatives?
Methodological Answer:
- Dynamic Effects : Rotameric equilibria in the ethyl ester or sulfanyl group can split NMR signals. Variable-temperature NMR (e.g., 25°C to –40°C) slows exchange, simplifying spectra .
- Isotopic Labeling : Deuterated analogs (e.g., CD₃CN as solvent) clarify ambiguous couplings in crowded spectral regions .
- Tandem MS/MS : Collision-induced dissociation (CID) differentiates isomers by fragmentation pathways. For example, loss of –SC₂H₄O₂ versus –CN distinguishes alkylation sites .
Advanced: What are the key considerations in designing bioactivity assays for evaluating the pharmacological potential of this compound?
Methodological Answer:
- Target Selection : Pyrazole derivatives often target kinases or GPCRs. Molecular docking (e.g., AutoDock Vina) predicts binding to conserved residues in active sites .
- Assay Conditions :
- Metabolic Stability : Microsomal incubation (human liver microsomes) monitors CYP450-mediated degradation via LC-MS quantification .
Advanced: How does the trifluoromethyl group influence the electronic and steric properties of the pyrazole core in this compound?
Methodological Answer:
- Electron-Withdrawing Effect : The –CF₃ group decreases electron density at the pyrazole ring, reducing nucleophilicity at N1 and C4. This is confirmed by Hammett σₚ values (σₚ = 0.54 for –CF₃) .
- Steric Effects : The bulky –CF₃ group directs regioselectivity during alkylation. For example, sulfanyl substitution occurs preferentially at C5 due to steric shielding at N1 .
- Crystallographic Evidence : X-ray structures show shortened C–F bonds (1.32–1.35 Å) and distorted dihedral angles (5–15°) between the pyrazole and trifluoromethyl group .
Advanced: What computational methods are used to predict the reactivity and stability of this compound under varying pH conditions?
Methodological Answer:
- pKa Prediction : DFT calculations (B3LYP/6-31G*) estimate protonation sites. The cyano group (pKa ~–4) remains deprotonated, while the pyrazole N–H (pKa ~8–10) is pH-sensitive .
- Hydrolysis Pathways : Molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) model ester hydrolysis. Transition state analysis identifies rate-limiting steps (e.g., nucleophilic attack by OH⁻) .
- Degradation Products : LC-MS/MS monitors pH-dependent breakdown, such as cleavage of the sulfanylacetate moiety to form 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-thiol .
Advanced: How can hydrogen-bonding patterns in the crystalline state inform co-crystal engineering for enhanced solubility?
Methodological Answer:
- Co-former Selection : Carboxylic acids (e.g., succinic acid) form robust O–H···N bonds with the pyrazole ring, confirmed by Hirshfeld surface analysis .
- Solubility Enhancement : Co-crystals with PEG-based polymers increase aqueous solubility by 5–10× via hydrophilic channel formation .
- Thermal Analysis : DSC/TGA identifies stable co-crystal phases (melting points >150°C) without decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
